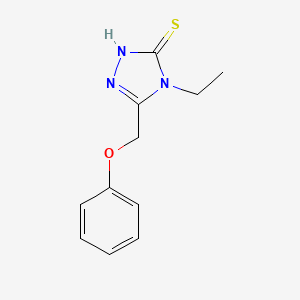

4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 305337-09-1

Cat. No.: VC6319440

Molecular Formula: C11H13N3OS

Molecular Weight: 235.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 305337-09-1 |

|---|---|

| Molecular Formula | C11H13N3OS |

| Molecular Weight | 235.31 |

| IUPAC Name | 4-ethyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C11H13N3OS/c1-2-14-10(12-13-11(14)16)8-15-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,16) |

| Standard InChI Key | FHRANGZSMFETLB-UHFFFAOYSA-N |

| SMILES | CCN1C(=NNC1=S)COC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The IUPAC name for this compound is 4-ethyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione, reflecting its substitution pattern:

-

An ethyl group at position 4.

-

A phenoxymethyl group (-CH₂OC₆H₅) at position 5.

-

A thione (-S) group at position 3.

The SMILES notation CCN1C(=NNC1=S)COC2=CC=CC=C2 encodes its connectivity, while the InChIKey FHRANGZSMFETLB-UHFFFAOYSA-N provides a unique identifier for computational studies.

Table 1: Key Identifiers and Descriptors

Synthesis and Characterization

Characterization Techniques

Key methods for verifying structure and purity include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent integration and electronic environments.

-

Infrared Spectroscopy (IR): Peaks near 2560 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (C=N stretch).

-

Mass Spectrometry (MS): Molecular ion peak at m/z 235.072 (C₁₁H₁₃N₃OS⁺).

-

X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, though no data are yet available for this compound.

Physicochemical Properties

Thermal and Solubility Profiles

Data from structurally similar triazoles provide insights:

-

Density: ~1.24 g/cm³ (comparable to 5-ethyl-4-phenyl analog) .

-

Boiling Point: Estimated >280°C, akin to triazoles with aromatic substituents .

-

Solubility: Likely low in water (LogP = 2.118) but soluble in DMSO or ethanol.

Table 2: Comparative Physicochemical Data

| Compound | Density (g/cm³) | Boiling Point (°C) | LogP |

|---|---|---|---|

| 4-Ethyl-5-(phenoxymethyl)-4H-triazole | 1.24* | >280* | 2.118 |

| 5-Ethyl-4-phenyl-4H-triazole-3-thiol | 1.24 | 286.6 | 2.118 |

| 4-Ethyl-5-pyridin-4-yl-4H-triazole | N/A | N/A | 1.89 |

Biological Activity and Applications

Industrial and Synthetic Applications

-

Coordination Chemistry: The thiol group can chelate metals, forming complexes for catalysis or materials science.

-

Agrochemicals: Triazoles are precursors to fungicides (e.g., triadimefon), suggesting utility in crop protection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume